Methyl 4,5-diaminothiophene-2-carboxylate
Description
NMR Spectroscopy
| Group | Expected δ (¹H NMR) | Expected δ (¹³C NMR) |
|---|---|---|
| Methyl Ester (OCH₃) | 3.8–4.0 (singlet) | 52–55 ppm (quaternary C) |
| Amino Protons (NH₂) | 2.5–3.5 (broad singlet) | Not directly observable |
| Thiophene H-3 | 6.5–7.0 (doublet) | 100–110 ppm |
| Thiophene H-6 | 7.0–7.5 (doublet) | 120–125 ppm |
IR Spectroscopy
| Functional Group | Key Absorption (cm⁻¹) |
|---|---|
| NH Stretch | 3300–3500 (broad) |
| Ester C=O | 1700–1750 |
| C–S (Thiophene) | 700–750 |
Properties
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDXQZNWZYJVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700967 | |
| Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106850-18-4 | |
| Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diaminothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and ester functional groups. One common method involves the nitration of methyl thiophene-2-carboxylate followed by reduction to introduce the amino groups . The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diaminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives .
Scientific Research Applications
Methyl 4,5-diaminothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for use in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 4,5-diaminothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The presence of amino groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diamino-2-thiophenecarboxylate hydrochloride: A similar compound with a hydrochloride salt form.
4,5-Diaminothiophene-2-carboxylic acid methyl ester: Another derivative with similar functional groups.
Uniqueness
Methyl 4,5-diaminothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties . This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 4,5-diaminothiophene-2-carboxylate (MDT) is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
MDT is characterized by the presence of a thiophene ring with two amino groups and a carboxylate ester. Its molecular formula is , and it has a molecular weight of 172.2 g/mol. The structure allows for various chemical modifications, enhancing its potential biological activities.
Biological Activity Overview
MDT exhibits a range of biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation.
- Antihypertensive and Anti-atherosclerotic Properties : Potential in cardiovascular health.
Table 1: Summary of Biological Activities
The biological activity of MDT is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino groups can form hydrogen bonds with enzymes, modulating their activity.
- Receptor Binding : MDT may bind to specific receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that MDT can influence oxidative stress levels within cells.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of MDT against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that MDT exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential as an antimicrobial agent . -
Anticancer Research :
In vitro studies demonstrated that derivatives of MDT inhibited the growth of various cancer cell lines. For instance, one derivative showed over 70% inhibition at a concentration of 10 µM, highlighting its potential as a lead compound for anticancer drug development . -
Anti-inflammatory Effects :
Research conducted on animal models showed that MDT reduced inflammatory markers significantly compared to controls. This suggests that MDT could be developed into therapeutic agents for inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of MDT typically involves multi-step processes starting from thiophene derivatives. Common methods include:
- Nitration followed by Reduction : Nitration of methyl thiophene-2-carboxylate followed by reduction introduces amino groups.
- Electrophilic Substitution Reactions : The thiophene ring can undergo electrophilic substitutions, allowing for further functionalization.
Table 2: Synthetic Routes and Conditions
| Reaction Type | Reagents Used | Product Formed |
|---|---|---|
| Nitration | Nitric acid | Nitro derivative |
| Reduction | Lithium aluminum hydride | Amino derivative |
| Electrophilic Substitution | Halogens or sulfonyl chlorides | Substituted thiophenes |
Q & A
Q. What are the optimized laboratory synthesis protocols for Methyl 4,5-diaminothiophene-2-carboxylate?
this compound is typically synthesized via sequential functionalization of thiophene derivatives. A plausible route involves:
- Bromination : Introduce bromine atoms at positions 4 and 5 of methyl thiophene-2-carboxylate using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C) .
- Amination : Replace bromine groups with amines via nucleophilic substitution. Copper(I) catalysts or Pd-mediated coupling (e.g., Buchwald-Hartwig) may enhance yield .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations : Monitor reaction progress with TLC and confirm structure via -NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Analysis :
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .
Advanced Research Questions
Q. How can this compound be utilized in designing bioactive heterocycles?
The diamino and carboxylate groups enable diverse derivatization:
- Thienopyrimidines : React with β-ketoesters or nitriles under acidic conditions to form fused heterocycles with potential antimicrobial activity .
- Coordination Complexes : Chelate metal ions (e.g., Cu, Zn) for catalytic or therapeutic applications; confirm geometry via X-ray crystallography .
- Sulfonamide Derivatives : Treat with sulfonyl chlorides to create enzyme inhibitors (e.g., carbonic anhydrase) .
Note : Optimize solvent (e.g., DMF for polar intermediates) and stoichiometry to minimize side products.
Q. What strategies resolve contradictions in reactivity data across studies?
Discrepancies in reaction outcomes (e.g., yield, regioselectivity) may arise from:
- Substituent Effects : Electron-donating groups (e.g., -NH) alter thiophene’s aromaticity, affecting electrophilic substitution patterns. Use DFT calculations to predict reactive sites .
- Catalytic Systems : Compare Pd/Cu vs. ligand-free conditions; lower catalyst loadings may reduce by-products .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may hydrolyze esters; validate with control experiments .
Q. What are the best practices for handling and storing this compound?
- Storage : Keep under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation of amines .
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity. Test for sensitization via Ames assay .
- Stability : Monitor degradation via HPLC; shelf life is ~6 months if stored properly .
Q. How does this compound compare to structurally similar thiophene derivatives in material science?
- Electronic Properties : The electron-rich diamino group enhances conjugation, making it suitable for conductive polymers (bandgap ~2.5 eV via UV-Vis) .
- Thermal Stability : TGA shows decomposition >200°C, outperforming methylthio-substituted analogs .
- Supramolecular Assembly : Hydrogen bonding between -NH and carboxylate groups enables crystal engineering; analyze via SC-XRD .
Q. What computational methods support the design of derivatives for targeted applications?
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina; validate with SPR binding assays .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthesis .
- Molecular Dynamics : Simulate stability of metal complexes in aqueous environments (NAMD/GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
